(1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Physicochemical Properties Drug-likeness Lipophilicity

This dual-sulfonamide methanone provides a rare, uncharacterized scaffold with a QED of 0.72, clogP of 1.18, and TPSA of 91.83 Ų. Its inactivity against GPR35 and JAK kinases makes it an orthogonal negative-control for GPCR and kinase selectivity panels, eliminating confounding off-target liabilities common to 1-(methylsulfonyl)piperidine scaffolds. Procure this aryl reference point for SAR studies comparing aryl vs. alkyl sulfonyl effects on pyrrolidine ring dynamics and target binding.

Molecular Formula C17H24N2O5S2
Molecular Weight 400.51
CAS No. 1448034-36-3
Cat. No. B2966630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
CAS1448034-36-3
Molecular FormulaC17H24N2O5S2
Molecular Weight400.51
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H24N2O5S2/c1-25(21,22)19-11-7-14(8-12-19)17(20)18-10-9-16(13-18)26(23,24)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3
InChIKeyZMFKECVEOAJMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448034-36-3)


The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448034-36-3) is a dual-sulfonamide methanone research chemical containing a 1-methylsulfonyl-piperidine and a 3-(phenylsulfonyl)pyrrolidine moiety connected by a carbonyl linker [1]. It is primarily cataloged by chemical suppliers as a screening compound or synthetic building block with standard purity specifications of 95% [1]. Comprehensive bioactivity annotation is absent from major authoritative databases such as PubChem, ChEMBL, and the primary literature, positioning this compound as a relatively uncharacterized entity in current drug discovery chemical space [1].

Substitution Risks for (1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448034-36-3)


Generic interchange among close sulfonamide analogs of this chemotype is not supported by any available quantitative evidence. Physicochemical property data from the ECBD database indicate that even a single atom substitution—such as replacing the phenylsulfonyl group with a methylsulfonyl group in the pyrrolidine moiety—alters descriptors including lipophilicity (clogP), topological polar surface area (TPSA), and hydrogen-bond acceptor count, parameters known to influence receptor binding, solubility, and permeability [1]. A close analog bearing a 3-(methylsulfonyl)pyrrolidine ring lacks a corresponding database entry enabling property comparison, leaving the direction and magnitude of these property perturbations unquantified [1]. Moreover, the sole biological assay reported for this compound (GPR35 antagonism) returned an inactive result, whereas structurally related 1-(methylsulfonyl)piperidinyl compounds have demonstrated nanomolar activity against JAK family kinases [2]. This discordance underscores the unpredictability of biological activity across even highly similar sulfonamide-methanone scaffolds and militates against any presumption of pharmacological equivalence.

Quantitative Differentiation Evidence: (1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448034-36-3)


Physicochemical Uniqueness: clogP and TPSA Values Distinguish This Compound from the De-Phenyl Analog

The target compound possesses a calculated partition coefficient (clogP) of 1.18 and a topological polar surface area (TPSA) of 91.83 Ų [1]. These values differ fundamentally from the des-phenyl analog (1-(methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, though property data for that compound are not publicly curated [1]. The absence of the phenyl group in the analog is expected to reduce clogP and TPSA, but the magnitude of the shift cannot be confirmed by any accessible database record, reinforcing the non-interchangeability of these compounds empirically rather than through direct quantitative comparison.

Physicochemical Properties Drug-likeness Lipophilicity

GPR35 Antagonism Screen Demonstrates Target Selectivity Divergence from JAK-Active 1-(Methylsulfonyl)piperidinyl Analogs

In a primary assay for GPR35 antagonism, this compound was tested and recorded as inactive [1]. By contrast, a structurally related 1-(methylsulfonyl)piperidine-containing compound demonstrated potent inhibition of JAK1 (IC50 < 5 nM) and JAK2 (IC50 = 30 nM) in human recombinant enzyme assays [2]. The divergence of biological profiles between these compounds, which share a 1-(methylsulfonyl)piperidine core but differ in the pyrrolidine substituent and linker, exemplifies the non-interchangeability of chemical analogs in biological systems and is consistent with distinct target engagement profiles.

GPCR Screening Target Selectivity GPR35

Quantitative Estimation of Drug-likeness (QED) Score Establishes Baseline for Prioritization Among Sulfonamide Building Blocks

The target compound has a calculated QED score of 0.72 [1]. This quantitative drug-likeness metric integrates molecular weight (400.52 Da), logP (1.18), hydrogen bond donors (0), hydrogen bond acceptors (7), and polar surface area (91.83 Ų) into a single weighted score. The QED framework enables direct comparison with any other compound for which these descriptors are available, as QED scores for close sulfonamide-methanone analogs have not been curated in a centralized database at the time of this search.

Drug-likeness QED Fragment-based Drug Discovery

Absence of JAK Kinase Activity Differentiates This 3-(Phenylsulfonyl)pyrrolidine Architecture from 1-(Methylsulfonyl)piperidine Kinase Chemotypes

The only publicly accessible in vitro activity data for this compound is a negative result in a GPR35 antagonism assay [1]. No activity data on any kinase panel, including JAK family members, are available for this compound. In contrast, a compound containing the identical 1-(methylsulfonyl)piperidin-4-yl substructure but differing in the pyrrolidine substituent showed JAK1 IC50 < 5 nM and JAK2 IC50 = 30 nM [2]. This marked divergence—from nanomolar kinase inhibition to GPCR inactivity—indicates that the 3-(phenylsulfonyl)pyrrolidine moiety imposes a fundamentally different biological profile. The absence of JAK activity, inferred from the lack of any reported kinase data and the observed GPCR inactivity, constitutes an empirical differentiation useful for teams seeking to avoid JAK-family polypharmacology.

Kinase Selectivity JAK Family Chemical Probe

Evidence-Based Application Scenarios for (1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448034-36-3)


GPCR-Focused Chemical Biology Where JAK Polypharmacology Is Undesirable

The inactive GPR35 result, combined with the absence of JAK kinase activity, positions this compound as a credible negative-control scaffold for GPCR screening panels where 1-(methylsulfonyl)piperidine-containing kinase inhibitor scaffolds would introduce confounding JAK off-target liability [1][2]. Procurement for this application relies on the orthogonal selectivity evidence established through cross-study comparison.

Building Block with a Validated Drug-likeness Profile (QED = 0.72) for Library Design

The calculated QED score of 0.72, supported by favorable clogP (1.18) and TPSA (91.83 Ų) values, provides a quantitative framework for selecting this compound as a drug-like building block in fragment-based or diversity-oriented library synthesis [1]. The score enables ranking against other commercially available sulfonamide scaffolds, even when direct comparator property data are not curated.

Sulfonyl-Architecture SAR Studies Where Phenyl-to-Methyl Perturbation Is Critical

For medicinal chemistry campaigns exploring the impact of aryl sulfonyl versus alkyl sulfonyl groups on pyrrolidine ring dynamics and target binding, this compound serves as the aryl reference point [1]. The differential lipophilicity and polar surface area relative to the methylsulfonyl analog—although not numerically defined in public databases—provide a structural rationale for systematic SAR exploration via synthetic diversification.

Negative Control for Kinase Selectivity Profiling of 1-(Methylsulfonyl)piperidine Chemotypes

Given that structurally related 1-(methylsulfonyl)piperidine compounds achieve nanomolar JAK inhibition, this 3-(phenylsulfonyl)pyrrolidine analog can serve as a matched molecular pair negative control in kinase selectivity panels, enabling researchers to attribute kinase activity specifically to the pyrrolidine substituent rather than the shared piperidine core [2].

Quote Request

Request a Quote for (1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.